1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene
Overview
Description
1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene is an organic compound that belongs to the class of substituted benzene derivatives It is characterized by the presence of bromine, ethoxy, fluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes electrophilic aromatic substitution reactions. For example, the bromination of a suitable benzene derivative can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequent nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid. The ethoxy group can be introduced through an etherification reaction using ethanol and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluoro.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Carboxylic Acids: Oxidation of the ethoxy group results in carboxylic acids.
Scientific Research Applications
1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory agents.
Material Science: It is used in the preparation of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing nitro group deactivates the benzene ring towards further electrophilic attack, directing incoming electrophiles to specific positions on the ring . In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but lacks the ethoxy group.
2-Bromo-1-fluoro-4-nitrobenzene: Similar structure but with different positions of substituents.
Uniqueness
1-Bromo-2-ethoxy-4-fluoro-5-nitrobenzene is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of the ethoxy group, in particular, differentiates it from other similar compounds and influences its chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-2-ethoxy-4-fluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOUFEDPYAXROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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